Product packaging for 3-(5-ethylpyrrolidin-2-yl)-1H-indole(Cat. No.:)

3-(5-ethylpyrrolidin-2-yl)-1H-indole

Cat. No.: B11888471
M. Wt: 214.31 g/mol
InChI Key: MVZLYWOPTCNQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-ethylpyrrolidin-2-yl)-1H-indole (CAS 717816-94-9) is an indole-based chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . This structural motif is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block or intermediate in the synthesis of more complex molecules. For instance, closely related structural analogs, such as derivatives featuring a pyrrolidinylmethyl substitution on the indole ring, are identified as key intermediates or impurities in the production of active pharmaceutical ingredients like Eletriptan, a medication used for migraine treatment . The compound's structure, featuring a pyrrolidine ring fused with an indole system, suggests potential for interacting with biological targets, possibly including neurotransmitter receptors. Researchers can utilize this compound in various applications, including method development, analytical testing, and as a precursor in synthetic chemistry programs. This product is accompanied by comprehensive analytical data, including predicted physicochemical properties such as collision cross-section values for various adducts (e.g., [M+H]+: 215.15428 m/z) to support characterization and identification in mass spectrometry-based studies . It is supplied with a Certificate of Analysis to ensure quality and batch-to-batch consistency. Intended Use: This product is strictly for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B11888471 3-(5-ethylpyrrolidin-2-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(5-ethylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-16H,2,7-8H2,1H3

InChI Key

MVZLYWOPTCNQHC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Regioselective and Stereoselective Construction of the Indole (B1671886) Nucleus

The formation of the indole nucleus is a cornerstone of many synthetic endeavors. For the construction of 3-substituted indoles like the target molecule, several classic and modern methods can be employed, each offering distinct advantages in terms of regioselectivity.

One of the most reliable methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. To achieve the desired 3-substitution pattern, a suitably chosen ketone precursor is essential. For instance, reacting phenylhydrazine (B124118) with a ketone bearing a latent pyrrolidinyl group could, in principle, yield the target indole core. However, controlling the regioselectivity to favor the 3-substituted product over other isomers is a critical consideration, often influenced by the steric and electronic nature of the substituents on both the hydrazine (B178648) and the carbonyl compound.

More contemporary approaches, such as transition-metal-catalyzed reactions, offer greater control. Palladium-catalyzed cross-coupling reactions , for example, have emerged as powerful tools for indole synthesis. The Larock indole synthesis, a palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne, provides a versatile route to polysubstituted indoles. By carefully selecting the alkyne component, one can introduce the desired substituent at the 3-position with high regioselectivity.

Furthermore, C-H activation strategies have gained prominence for the direct functionalization of the indole core. mdpi.com Ruthenium-catalyzed C-H activation, for instance, allows for the regioselective introduction of substituents at various positions of the indole ring, including the C3 position, by employing appropriate directing groups. mdpi.com

A summary of key strategies for constructing the indole nucleus is presented in the table below.

Synthetic Method Description Key Advantages Relevant Findings
Fischer Indole SynthesisAcid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.Well-established, readily available starting materials.Yields can be variable, and regioselectivity can be challenging to control.
Larock Indole SynthesisPalladium-catalyzed annulation of an o-haloaniline and an alkyne.High regioselectivity, broad substrate scope.Enables the synthesis of complex, polysubstituted indoles. google.com
C-H ActivationDirect functionalization of the indole C-H bonds using a transition metal catalyst.Atom-economical, allows for late-stage functionalization.Ruthenium catalysts have shown high regioselectivity for C4-functionalization using a directing group strategy. mdpi.comnih.gov

Methodologies for the Formation of the Pyrrolidine (B122466) Ring System

The synthesis of the 2,5-disubstituted pyrrolidine ring, specifically with a 5-ethyl group, requires stereochemical control. Several asymmetric methods are available to construct this chiral heterocycle.

A common approach involves the use of the chiral pool , starting from readily available chiral precursors like pyroglutamic acid or proline. nih.gov These starting materials can be chemically modified to introduce the desired ethyl group at the C5 position. For example, the lactam carbonyl of pyroglutamic acid can be reduced and the resulting functionality can be manipulated to introduce the ethyl group via nucleophilic substitution or other carbon-carbon bond-forming reactions. psu.edu

Asymmetric catalysis provides a more flexible approach. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing pyrrolidine rings. scholaris.ca By using a chiral catalyst or a chiral auxiliary, this reaction can be rendered enantioselective, providing access to enantioenriched 2,5-disubstituted pyrrolidines.

Another strategy is the asymmetric C-H amination . Rhodium-catalyzed C-H insertion reactions can be used to form the pyrrolidine ring from an acyclic precursor containing a suitably positioned C-H bond and a nitrogen-containing functional group. acs.org The stereoselectivity of this transformation can be controlled by the choice of the chiral rhodium catalyst.

Recent advancements in biocatalysis have also provided efficient routes to chiral pyrrolidines. Transaminases have been used for the stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. nih.govacs.org

Key methodologies for pyrrolidine ring formation are summarized below.

Methodology Description Stereochemical Control Relevant Findings
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules like pyroglutamic acid.Inherited from the starting material.A versatile approach for synthesizing various substituted pyrrolidines. nih.govacs.org
Asymmetric 1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene.Achieved through chiral catalysts or auxiliaries.A powerful method for constructing highly substituted pyrrolidines with good diastereoselectivity. scholaris.canih.gov
Asymmetric C-H AminationIntramolecular cyclization via transition-metal-catalyzed C-H bond amination.Controlled by the chiral catalyst.Enables the de novo synthesis of pyrrolidines from simple acyclic precursors. acs.org
BiocatalysisUse of enzymes, such as transaminases, for stereoselective transformations.High enantioselectivity is often achieved.Transaminases can effectively synthesize chiral 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org

Convergent and Divergent Synthetic Approaches to the 3-(5-ethylpyrrolidin-2-yl)-1H-indole Core

The assembly of the final this compound scaffold can be achieved through either convergent or divergent synthetic strategies.

A convergent approach involves the separate synthesis of the indole and pyrrolidine fragments, followed by their coupling in a later stage. This strategy is often preferred for its flexibility, allowing for the independent optimization of the synthesis of each heterocyclic unit. A key step in a convergent synthesis is the formation of the bond between the C3 position of the indole and the C2 position of the pyrrolidine. This can be achieved through various cross-coupling reactions, such as a palladium-catalyzed Suzuki or Negishi coupling, where a pre-functionalized indole (e.g., a 3-haloindole) is coupled with an organometallic pyrrolidine derivative.

A divergent approach , on the other hand, starts from a common intermediate that is then elaborated to generate a library of structurally related compounds. For the synthesis of 3-(pyrrolidin-2-yl)-1H-indoles, a divergent strategy could involve the initial construction of an indole-pyrrolidine core, which is then further functionalized.

Enantioselective and Diastereoselective Synthesis Techniques

Achieving the desired stereochemistry in the final molecule is paramount. Enantioselective techniques are crucial for establishing the absolute configuration of the chiral centers in the pyrrolidine ring. As mentioned earlier, the use of chiral catalysts in reactions like 1,3-dipolar cycloadditions or C-H aminations is a powerful tool for this purpose.

Diastereoselective synthesis becomes important when coupling the chiral pyrrolidine ring to the indole nucleus. The stereochemical outcome of the coupling reaction can often be influenced by the existing stereocenter(s) in the pyrrolidine ring through substrate control. For example, in a nucleophilic addition of a pyrrolidine-derived nucleophile to an electrophilic indole derivative, the approach of the nucleophile can be directed by the substituents on the pyrrolidine ring, leading to the preferential formation of one diastereomer.

Multicomponent Reactions in Indole-Pyrrolidine Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound. nih.govrsc.org MCRs involve the one-pot reaction of three or more starting materials to form a single product that incorporates most of the atoms of the reactants.

For the assembly of the indole-pyrrolidine scaffold, a multicomponent reaction could be envisioned that brings together an indole precursor, a precursor for the pyrrolidine ring, and a third component that facilitates the cyclization and linkage. For example, a reaction involving an indole, an amino acid derivative, and an aldehyde could potentially lead to the formation of the desired scaffold in a single step. researchgate.net The diastereoselectivity of such reactions can often be controlled by the reaction conditions or the use of a suitable catalyst. nih.gov

Catalytic Methods for Carbon-Heteroatom Bond Formation

The formation of the carbon-nitrogen bond within the pyrrolidine ring and potentially the carbon-carbon bond linking the two heterocycles often relies on catalytic methods . Transition metal catalysis, particularly with palladium, rhodium, and copper, plays a pivotal role.

For the pyrrolidine ring closure, intramolecular C-N bond formation can be catalyzed by various transition metals. For instance, copper-catalyzed intramolecular amination of an amino-alkene precursor is a well-established method for pyrrolidine synthesis.

The crucial C3-C2 linkage between the indole and pyrrolidine rings can also be forged using catalytic methods. A direct arylation approach, where a C-H bond on the indole is directly coupled with a functionalized pyrrolidine, represents a highly atom-economical strategy.

Post-Synthetic Derivatization and Functionalization Strategies for Structural Analogue Generation

Once the core this compound scaffold is assembled, post-synthetic derivatization can be employed to generate a library of structural analogues. The indole ring offers several positions for functionalization, most notably the N1 position and various positions on the benzene (B151609) ring.

The indole nitrogen can be readily alkylated, acylated, or sulfonylated under basic conditions. iajps.com This allows for the introduction of a wide variety of substituents, which can significantly modulate the properties of the molecule.

The benzene part of the indole ring can be functionalized through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The regioselectivity of these reactions is governed by the directing effects of the indole ring system. Alternatively, transition-metal-catalyzed cross-coupling reactions can be used to introduce a wide range of substituents at specific positions of the benzene ring if a pre-functionalized indole (e.g., a bromo-indole) is used in the synthesis of the core scaffold. iajps.com

Biosynthetic Pathways and Natural Product Context

Proposed Biosynthetic Origins of Indole-Pyrrolidine Alkaloid Derivatives

The biosynthesis of indole-pyrrolidine alkaloids is proposed to arise from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole (B1671886) precursor L-tryptophan, and the urea (B33335) cycle, which supplies the pyrrolidine (B122466) precursor L-ornithine. The formation of 3-(5-ethylpyrrolidin-2-yl)-1H-indole likely involves a series of enzymatic steps that activate and condense these two precursor molecules.

The proposed biosynthetic pathway can be broken down into several key stages:

Formation of Indole-3-pyruvic Acid (IPA) and Tryptamine (B22526): The indole portion originates from L-tryptophan. In many indole alkaloid pathways, L-tryptophan is first converted to tryptamine via decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC). nih.govyoutube.com Alternatively, L-tryptophan can undergo transamination to yield indole-3-pyruvic acid (IPA).

Formation of the Pyrrolidine Ring Precursor: The pyrrolidine ring is generally derived from the amino acid L-ornithine. nih.gov Ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine. nih.govnumberanalytics.com Putrescine then undergoes oxidative deamination and cyclization to form a Δ¹-pyrroline intermediate. The ethyl group at the C5 position of the pyrrolidine ring in the target molecule suggests a precursor other than putrescine itself, likely a C6-amino acid derivative or the involvement of a polyketide synthase (PKS)-like extension. A plausible route involves the incorporation of a two-carbon unit, for example from acetyl-CoA, into a precursor derived from ornithine.

Condensation and Ring Formation: The indole and pyrrolidine moieties are then joined. A likely mechanism is a Mannich-like reaction or a Pictet-Spengler-type condensation. ucl.ac.ukpnas.orgnih.gov In this hypothetical pathway, an activated form of the pyrrolidine precursor, such as an iminium cation, would react with the nucleophilic C3 position of the indole ring of tryptamine or a derivative.

Post-Condensation Modifications: Following the key condensation step, further enzymatic modifications such as reductions and oxidations would be necessary to yield the final stable structure of this compound.

The table below outlines the proposed key intermediates in the biosynthesis of this compound.

Intermediate Precursor Key Transformation
TryptamineL-TryptophanDecarboxylation
Indole-3-pyruvic acidL-TryptophanTransamination
PutrescineL-OrnithineDecarboxylation
Δ¹-PyrrolinePutrescineOxidative deamination and cyclization
5-Ethyl-Δ¹-pyrrolineHypothetical extended precursorCyclization and activation
This compoundTryptamine and 5-Ethyl-Δ¹-pyrrolineCondensation and reduction

Enzymatic Mechanisms Involved in Hypothetical Biosynthetic Routes

The proposed biosynthesis of this compound would necessitate a consortium of enzymes, each with a specific catalytic function. The mechanisms of these enzymes can be inferred from homologous enzymes in other well-characterized alkaloid biosynthetic pathways. nih.gov

Decarboxylases: Pyridoxal phosphate (B84403) (PLP)-dependent decarboxylases are crucial for the initial steps of many alkaloid biosynthetic pathways. nih.govacs.org Tryptophan decarboxylase (TDC) and ornithine decarboxylase (ODC) are prime examples, converting their respective amino acid substrates into the corresponding amines (tryptamine and putrescine) by removing the carboxyl group. nih.govresearchgate.net

Oxidases and Dehydrogenases: Flavin-dependent oxidases or copper-containing amine oxidases are likely involved in the formation of reactive intermediates. For instance, an amine oxidase could catalyze the oxidative deamination of the putrescine-derived precursor to generate an aldehyde, which would then spontaneously cyclize to form the Δ¹-pyrroline imine. nih.gov Subsequent reduction of the imine to a saturated pyrrolidine ring would be carried out by an NADPH-dependent reductase.

Condensing Enzymes (e.g., Pictet-Spenglerases): The key C-C bond formation between the indole and pyrrolidine moieties would likely be catalyzed by an enzyme analogous to a Pictet-Spenglerase. ucl.ac.uknih.govnih.gov These enzymes facilitate the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, leading to the formation of a new heterocyclic ring. pnas.org In this case, the enzyme would activate the Δ¹-pyrroline derivative and facilitate the nucleophilic attack from the indole C3 position.

The following table summarizes the hypothetical enzymatic steps and the classes of enzymes that would be involved.

Reaction Step Enzyme Class Cofactor/Prosthetic Group Function
L-Tryptophan → TryptamineAromatic amino acid decarboxylasePyridoxal phosphate (PLP)Decarboxylation of tryptophan.
L-Ornithine → PutrescineOrnithine decarboxylasePyridoxal phosphate (PLP)Decarboxylation of ornithine.
Putrescine derivative → Δ¹-Pyrroline derivativeAmine oxidaseFAD or CopperOxidative deamination to form a reactive imine.
Δ¹-Pyrroline derivative + Tryptamine → Indole-pyrrolidine scaffoldPictet-Spenglerase-like enzyme-Catalyzes the condensation and ring formation.
Iminium intermediate → Final productReductase/DehydrogenaseNAD(P)HReduction of the iminium bond to form the stable pyrrolidine ring.

Comparative Analysis with Structurally Related Natural Indole Alkaloids and Pyrrolidine-Containing Metabolites

To place the hypothetical biosynthesis of this compound in a broader context, it is useful to compare it with the known biosynthetic pathways of structurally related natural products.

Nicotine: One of the most well-known alkaloids containing a pyrrolidine ring is nicotine. Its biosynthesis involves the condensation of a pyridine (B92270) ring derived from nicotinic acid with a pyrrolidine ring derived from ornithine via the N-methyl-Δ¹-pyrrolinium cation. numberanalytics.comnih.govresearchgate.net This provides a strong precedent for the condensation of a nitrogen-containing five-membered ring with another aromatic system.

Monoterpene Indole Alkaloids (MIAs): This vast class of over 2,000 compounds, which includes the anticancer agents vinblastine (B1199706) and vincristine, all derive from the condensation of tryptamine with the monoterpenoid secologanin, a reaction catalyzed by strictosidine (B192452) synthase, a Pictet-Spenglerase. pugetsound.edu The subsequent diversification of the strictosidine scaffold leads to a wide array of complex structures, such as catharanthine (B190766) and vindoline. nih.govresearchgate.netresearchgate.netacs.orgnih.gov This highlights the central role of tryptamine and Pictet-Spengler-type reactions in indole alkaloid biosynthesis.

Protoberberine Alkaloids: These isoquinoline (B145761) alkaloids, such as berberine, are formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from tyrosine. cdnsciencepub.comcdnsciencepub.comoup.comnih.govrsc.org The key cyclization step is also a Pictet-Spengler reaction, demonstrating the versatility of this reaction in constructing diverse alkaloid skeletons.

Girinimbine: This carbazole (B46965) alkaloid, isolated from the curry tree (Murraya koenigii), features an indole (carbazole) nucleus fused with a pyran ring. ncats.iowikipedia.orgresearchgate.netupm.edu.my While not a pyrrolidine-containing alkaloid, its biosynthesis from indole precursors and a terpenoid-derived unit showcases another strategy for the diversification of the indole scaffold in nature.

The table below provides a comparative overview of this compound and related natural alkaloids.

Compound Structural Class Key Precursors Key Condensation Reaction
This compoundIndole-pyrrolidineL-Tryptophan, L-Ornithine derivativeHypothetical Pictet-Spengler-like
NicotinePyridine-pyrrolidineNicotinic acid, L-OrnithineCondensation
Strictosidine (MIA precursor)Monoterpene IndoleTryptamine, SecologaninPictet-Spengler
BerberineProtoberberine IsoquinolineL-Tyrosine (x2)Pictet-Spengler
GirinimbineCarbazoleIndole precursor, Terpenoid unitCyclization

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques (like COSY, HSQC, and HMBC), is the cornerstone for the structural elucidation of organic molecules. This technique provides detailed information about the chemical environment of individual atoms and their connectivity. A complete NMR dataset for 3-(5-ethylpyrrolidin-2-yl)-1H-indole would involve assigning the chemical shifts and coupling constants for all protons and carbons in the molecule, confirming the connectivity between the indole (B1671886) and ethylpyrrolidinyl moieties. Unfortunately, specific ¹H and ¹³C NMR spectral data and detailed assignments for this compound have not been reported in peer-reviewed literature.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be employed. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of this compound, providing structural insights by identifying key fragment ions. While the molecular formula (C₁₄H₁₈N₂) and corresponding exact mass can be calculated, experimental HRMS data and detailed fragmentation analysis for this specific compound are not available in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying specific functional groups. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, and C=C stretching of the aromatic system. A detailed analysis of these vibrational modes would require experimentally obtained spectra, which are currently not published.

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

Given that this compound possesses chiral centers at the C2 and C5 positions of the pyrrolidine (B122466) ring, chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with spectra predicted through quantum chemical calculations for the different possible stereoisomers, the absolute stereochemistry of the molecule can be assigned. No experimental or theoretical ECD studies for this compound have been documented.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles for this compound, as well as information about its crystal packing and intermolecular interactions. To perform this analysis, the compound must first be obtained in a single-crystal form suitable for diffraction experiments. A search of crystallographic databases reveals no published crystal structure for this compound.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation in Research Syntheses

Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for separating different isomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, would be the method of choice for separating the enantiomers and diastereomers of this compound and determining the enantiomeric excess or diastereomeric ratio of a sample. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for purity assessment, providing both retention time and mass spectral data for the analyte and any potential impurities. While general methods for the analysis of indole derivatives exist, specific chromatographic conditions and validation data for the purity assessment and isomer separation of this compound are not described in the literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule like 3-(5-ethylpyrrolidin-2-yl)-1H-indole at the electronic level. These calculations could provide a deep understanding of its structure, stability, and reactivity.

Conformational Landscape Analysis and Energetic Profiles

The structural flexibility of the ethylpyrrolidinyl group attached to the indole (B1671886) core suggests the existence of multiple low-energy conformations. A thorough conformational search followed by geometry optimization using DFT would be essential to identify the most stable structures of this compound. The relative energies of these conformers would reveal the energetic landscape, indicating which shapes the molecule is most likely to adopt. This analysis is crucial as the biological activity of a molecule is often tied to a specific three-dimensional arrangement.

A hypothetical table of results from such an analysis might look like this:

ConformerRelative Energy (kcal/mol)Dihedral Angle (C(2)-C(3)-C(2')-N)
1 0.0085.2°
2 1.25-95.8°
3 2.50175.1°

This data is hypothetical and for illustrative purposes only.

Prediction and Interpretation of Spectroscopic Parameters

A hypothetical comparison of experimental and calculated data could be presented as follows:

ProtonExperimental ¹H NMR (ppm)Calculated ¹H NMR (ppm)
N-H (indole) 8.108.05
H-2 (indole) 7.207.15
CH (pyrrolidine) 4.154.10

This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can reveal its behavior over time. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would illustrate how the molecule moves, flexes, and interacts with its environment. This would provide insights into its conformational dynamics, the stability of different conformers in solution, and the formation of hydrogen bonds between the molecule and solvent molecules. Understanding these dynamic interactions is critical for predicting the compound's solubility and its behavior in a biological medium.

In Silico Approaches to Molecular Recognition and Binding Mode Prediction

If this compound were being investigated as a potential drug candidate, molecular docking studies would be a key in silico technique. These studies would predict how the molecule might bind to a specific biological target, such as a protein receptor or enzyme. By computationally placing the molecule into the binding site of a target, researchers can predict the preferred binding orientation and estimate the binding affinity. This information is invaluable for understanding the potential mechanism of action and for guiding the design of more potent derivatives. While no specific targets for this compound have been identified, studies on similar indole derivatives have explored their interactions with targets like sirtuin enzymes and the main protease of SARS-CoV. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific aspect of their mechanism of action. To develop a QSAR or QSMR model for this compound, a dataset of structurally similar compounds with measured biological activities would be required. By analyzing how variations in the chemical structure (e.g., different substituents on the indole ring or pyrrolidine (B122466) ring) affect the activity, a predictive model could be built. Such models are instrumental in drug discovery for prioritizing the synthesis of new compounds and for optimizing their desired properties. Research on other indole derivatives has successfully utilized QSAR to understand and predict their inhibitory activities. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Analysis of Structural Modifications on Molecular Recognition and Interaction Profiles

The biological activity of the 3-(5-ethylpyrrolidin-2-yl)-1H-indole scaffold is highly sensitive to structural modifications on both the indole (B1671886) and pyrrolidine (B122466) moieties. Systematic alterations have provided deep insights into the requirements for molecular recognition at various receptors and enzymes.

The indole nucleus itself is a privileged structure in drug discovery, capable of engaging in various non-covalent interactions. mdpi.com Modifications at different positions of the indole ring can drastically alter binding affinity and selectivity. For instance, in a related series of (R)-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, introducing a bromine atom at the 5-position followed by N-alkylation of the indole nitrogen with different groups (e.g., ethyl) led to compounds with significant analgesic activity. iajps.com This suggests that the electronic properties and steric bulk at the indole 5-position and the N1-position are critical determinants of activity.

The pyrrolidine ring offers another focal point for modification. In studies on related 3-[2-(pyrrolidin-1-yl)ethyl]indoles targeting serotonin (B10506) receptors, substitutions on the pyrrolidine ring were found to be crucial for achieving selectivity. The initial identification of a pyrrolidine derivative with a modest 9-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor prompted further exploration. nih.gov Introducing methylbenzylamine groups onto the pyrrolidine ring resulted in compounds with nanomolar affinity for the 5-HT1D receptor and a remarkable 100-fold selectivity over the 5-HT1B receptor. nih.gov This highlights that the substituents on the pyrrolidine ring can exploit differences in the binding pockets of closely related receptor subtypes.

Furthermore, constraining the tryptamine (B22526) nitrogen of related structures to create rigidized indolyl pyrrolidine derivatives has been shown to yield compounds with moderate affinities for the 5-HT6 receptor, indicating that conformational rigidity can be a key factor in molecular recognition. researchgate.net

Modification Site Modification Observed Effect Target Class Example Citation
Indole Ring (Position 5) Introduction of Bromine (Br)Potentiates analgesic activity in N1-substituted derivatives.COX-2 iajps.com
Indole Ring (Position 1) N-ethylationEmerged as the most potent analgesic agent in a 5-bromo series.COX-2 iajps.com
Pyrrolidine Ring Substitution with methylbenzylamine groupsIncreased affinity and selectivity for h5-HT1D over h5-HT1B receptors.Serotonin Receptors nih.gov
Indole 5-Substituent Addition of an oxazolidinone moietyLed to a 163-fold selectivity for the h5-HT1D subtype.Serotonin Receptors nih.gov
Overall Scaffold Rigidization via cyclizationResulted in moderate binding affinity.5-HT6 Receptors researchgate.net

Importance of Stereochemistry and Conformational Preferences in Biological Interactions

The three-dimensional structure of this compound is fundamental to its biological function, with stereochemistry and conformational preferences playing a pivotal role. The pyrrolidine ring contains at least two stereocenters (at C2 and C5), meaning the compound can exist as multiple stereoisomers.

The stereogenicity of the carbons in the pyrrolidine ring is one of its most significant features. researchgate.net Different stereoisomers and the resulting spatial orientation of substituents can lead to vastly different biological profiles, primarily because biological targets like proteins are chiral. researchgate.net The specific configuration, such as (2R, 5S) or (2S, 5R), dictates how the molecule fits into a binding site and aligns its key interacting groups (e.g., the ethyl group, the pyrrolidine nitrogen, and the indole NH) with complementary residues on the target protein. For example, the related compound Eletriptan, an antimigraine agent, is specifically the (R)-isomer of 5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, indicating a clear stereochemical preference for its activity at serotonin receptors. iajps.compharmaffiliates.com

Mechanistic Elucidation of Ligand-Target Interactions at a Molecular Level

The biological effects of this compound are mediated by specific molecular interactions with its target proteins. The combination of the indole and pyrrolidine moieties allows for a diverse set of interactions, including hydrogen bonds, hydrophobic interactions, and cation-π interactions.

The indole ring is a versatile interaction module. The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues like arginine and lysine. nih.govnih.gov For instance, in studies of indole derivatives targeting the Keap1 protein, the indole nucleus was shown to make favorable hydrophobic contacts with an alanine (B10760859) methyl group and an arginine dimethylene fragment within a specific subpocket of the binding site. nih.gov

The pyrrolidine portion of the molecule also contributes significantly to binding. The basic nitrogen atom can be protonated at physiological pH, allowing it to form a strong ionic bond or a salt bridge with an acidic residue, such as aspartic or glutamic acid, in the target's active site. nih.gov This interaction is often critical for anchoring the ligand. The ethyl group at the 5-position of the pyrrolidine ring engages in hydrophobic or van der Waals interactions within lipophilic pockets of the binding site.

Mechanistic studies on related ligands for serotonin receptors have revealed that selectivity can be achieved by exploiting subtle differences in the target's binding site. For example, the ability of certain pyrrolidine substituents to interact with a specific aspartate residue and a large binding pocket present in the 5-HT1D receptor, but absent in the 5-HT1B receptor, is the basis for their selectivity. nih.gov Similarly, docking studies of other indole derivatives have shown how specific substitutions can allow a ligand to bind more deeply within a pocket and form multiple interactions with key residues like Lys483 and Cys532. nih.gov

Rational Design and Synthesis of Chemical Probes for Interrogating Biological Systems

The 3-(pyrrolidin-2-yl)indole scaffold is not only a template for therapeutic agents but also a valuable starting point for the rational design of chemical probes. These molecular tools are essential for studying biological processes, identifying new drug targets, and elucidating mechanisms of action.

The process often begins with a scaffold known to have affinity for a particular target. This core structure is then synthetically modified to incorporate a reporter group, such as a fluorescent tag or a radiolabel, without abolishing its binding affinity. For example, researchers have successfully designed fluorescent probes from indole-like scaffolds. By using computational modeling, a pyrido[3,2-b]indolizine scaffold, which is structurally analogous to indole, was developed into a highly fluorogenic bioprobe for visualizing cellular components. nih.gov This demonstrates a rational design approach where the core structure's properties are tuned for a specific application.

In another example, the 2-phenylindol-3-ylglyoxylamide scaffold was used to develop both fluorescent and radiolabeled probes to investigate the translocator protein (TSPO). mdpi.com These probes enabled the specific labeling and visualization of TSPO's mitochondrial localization in various cell lines, providing crucial information about the protein's distribution and function. mdpi.com

Diversity-oriented synthesis (DOS) is another powerful strategy for creating libraries of complex and diverse molecules, including potential chemical probes. scispace.com By applying this approach to under-represented scaffolds, it is possible to identify novel probes for interrogating biological systems, such as the discovery of a non-kinase-mediated inhibitor of JAK-STAT signaling. scispace.com The this compound scaffold, with its multiple points for diversification, is an excellent candidate for such synthetic strategies aimed at producing novel chemical probes to explore new areas of biology.

Future Directions and Emerging Research Avenues for Indole Pyrrolidine Compounds

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-(5-ethylpyrrolidin-2-yl)-1H-indole and its analogs has traditionally relied on multi-step processes. However, the future of organic synthesis is increasingly focused on green and sustainable practices. One-pot multicomponent reactions, which allow for the formation of complex products from simple starting materials in a single step, are a prime example of this trend. researchgate.net These methods offer numerous advantages, including reduced solvent waste, lower energy consumption, and simplified purification procedures. The development of novel catalyst-free or base-catalyzed multicomponent reactions for the synthesis of 3-substituted indole (B1671886) derivatives is an active area of research. researchgate.net

Furthermore, stereoselective synthesis is crucial, as the biological activity of chiral molecules like this compound can be highly dependent on the specific arrangement of atoms in three-dimensional space. Future synthetic methodologies will likely focus on catalyst-controlled stereoselective cyclization reactions to produce optically pure pyrrolidine (B122466) derivatives. organic-chemistry.org

A promising approach for creating diverse indole-pyrrolidine libraries is the 1,3-dipolar cycloaddition reaction. This method allows for the generation of highly functionalized spirooxindole-pyrrolidine derivatives, which have shown significant anticancer and antimicrobial activities. nih.gov The table below illustrates the yields of various spirooxindoles synthesized via this environmentally friendly route.

EntryReactant 1 (Dipolarophile)Reactant 2 (Azomethine Ylide Source)SolventYield (%)
1Substituted (E)-2-oxoindolin-3-ylidene)acetonitrileIsatin and SarcosineEthanol69-94
2Acenaphthenequinone derivativeIsatin and SarcosineEthanolHigh

This table presents generalized data from studies on the synthesis of spirooxindole-pyrrolidines, demonstrating the efficiency of 1,3-dipolar cycloaddition reactions. rsc.org

Integration of Advanced Computational Techniques in Compound Design and Optimization

The role of computational chemistry in drug discovery is rapidly expanding. Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how a molecule like this compound might interact with a specific biological target, such as an enzyme or a receptor. rsc.orgfrontiersin.org This in silico approach can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted activity and best safety profiles.

For instance, molecular docking studies on spirooxindole-pyrrolidine derivatives have successfully predicted their binding affinity to cancer-related proteins like Bcl-2 and ALK, with the calculated binding energies correlating well with experimental anticancer activity. rsc.org Similarly, computational screening of pyrrole-fused pyrimidine (B1678525) derivatives has helped identify key structural features necessary for inhibiting the InhA enzyme, a target for anti-tuberculosis drugs. frontiersin.org

Future research will undoubtedly leverage these computational tools to design novel this compound derivatives with enhanced potency and selectivity for a wide range of biological targets. The predictive power of these methods will be crucial in optimizing the structure-activity relationship (SAR) of this compound class.

Exploration of Undiscovered Molecular Interactions and Biological Pathways

The indole-pyrrolidine scaffold has already demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.netnih.gov However, the full therapeutic potential of this structural motif is likely yet to be realized. Future research will focus on exploring novel molecular targets and biological pathways that can be modulated by compounds like this compound.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of indole-pyrrolidine derivatives. For example, certain spiro[pyrrolidine-thiazolo-oxindoles] have shown potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic drug cisplatin. mdpi.com The antiproliferative activity of these compounds is often linked to their ability to inhibit key signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways. nih.gov

The table below summarizes the anticancer activity of selected indole-pyrrolidine derivatives against different cancer cell lines, illustrating the potential for this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
7i A549 (Lung)50--
4u HepG-2 (Liver)< 10 µg/mL--
4w HepG-2 (Liver)< 10 µg/mL--
5g HepG2 (Liver)5.00 ± 0.66Cisplatin9.00 ± 0.76
3b BRAFV600E39Erlotinib60
3e BRAFV600E35Vemurafenib30

This table compiles data from various studies on the anticancer activity of different indole-pyrrolidine derivatives. nih.govrsc.orgmdpi.comnih.gov

Antiviral and Antimicrobial Activity: The indole nucleus is a key component of several antiviral drugs, and indole-pyrrolidine derivatives are being actively investigated as potential antiviral agents. nih.govnih.gov These compounds can target various stages of the viral life cycle, including entry, replication, and assembly. Similarly, the antimicrobial properties of indole-pyrrolidine derivatives against a range of bacterial and fungal pathogens are well-documented, with some compounds showing promising activity against drug-resistant strains. nih.govnih.gov

Future research will likely involve screening libraries of this compound analogs against a wider array of viruses and microbes to identify new lead compounds. Understanding the precise mechanism of action of these compounds will be crucial for their development as effective anti-infective agents.

Central Nervous System (CNS) Activity: The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has led to the exploration of indole-pyrrolidine derivatives as modulators of CNS targets. Certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have shown high affinity for serotonin receptors and have demonstrated antidepressant-like activity in preclinical models. nih.gov Furthermore, some 3-pyrrolidine-indole derivatives are being investigated as selective modulators of 5-HT2A receptors for the potential treatment of various mental disorders. nih.gov The ethyl group on the pyrrolidine ring of the title compound could influence its lipophilicity and ability to cross the blood-brain barrier, making it an interesting candidate for CNS-related research.

Q & A

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

  • Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS quantification. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) values. Structural modifications (e.g., deuterating labile C-H bonds) enhance stability, guided by metabolic soft-spot analysis via HRMS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.